molecular formula C11H9N3O3S B1619580 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 306935-90-0

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1619580
CAS No.: 306935-90-0
M. Wt: 263.27 g/mol
InChI Key: DIRZWLIATNEVTJ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties. Thiazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acetylation of the thiazole derivative to form the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and waste minimization, to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This compound’s ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable scaffold in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRZWLIATNEVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353183
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-90-0
Record name 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide

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